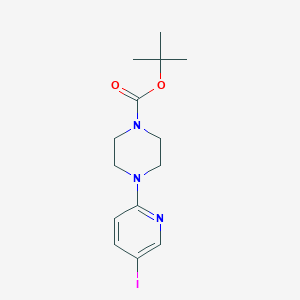

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHWOWJRQNENIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428212 | |

| Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497915-42-1 | |

| Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the efficient synthesis of complex molecular architectures is paramount. Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, a heterocyclic organic compound, has emerged as a crucial building block in the development of novel therapeutics. Its strategic combination of a piperazine ring, a Boc-protecting group, and an iodinated pyridine moiety makes it a highly versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology.

The piperazine scaffold is a common feature in many approved drugs due to its favorable pharmacokinetic properties.[1] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of controlling the reactivity of one of the piperazine nitrogens, allowing for selective functionalization of the molecule.[2] The iodopyridine component is particularly significant as the iodine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental tools in drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

This technical guide provides an in-depth overview of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, including its physicochemical properties, a detailed synthetic protocol, its applications in the synthesis of targeted therapies, and essential safety information.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is presented in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 497915-42-1 | [4] |

| Molecular Formula | C₁₄H₂₀IN₃O₂ | [4] |

| Molecular Weight | 389.23 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥97% | [5] |

| Synonyms | 1-Boc-4-(5-iodo-2-pyridyl)piperazine, tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | [6] |

Synthesis of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

The synthesis of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction between 2-chloro-5-iodopyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloro group by the secondary amine of the Boc-piperazine.

Experimental Protocol

Materials:

-

2-Chloro-5-iodopyridine

-

Tert-butyl piperazine-1-carboxylate (Boc-piperazine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-5-iodopyridine (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate as a solid.

Causality Behind Experimental Choices:

-

Solvent: A high-boiling polar aprotic solvent like DMF is used to facilitate the SNAAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.

-

Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Excess Reagent: A slight excess of Boc-piperazine is often used to ensure the complete consumption of the limiting reagent, 2-chloro-5-iodopyridine.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate lies in its role as a versatile intermediate for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The presence of the iodo-substituent on the pyridine ring allows for its participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate can be reacted with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to generate more complex structures. This is a key step in the synthesis of many kinase inhibitors that feature a biaryl or heteroaryl-aryl core.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate can be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of compounds where a nitrogen-linked substituent is required at the 5-position of the pyridine ring.

The products of these coupling reactions can then be further elaborated. For instance, the Boc-protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine of the piperazine ring. This newly deprotected amine can then be acylated, alkylated, or used in other coupling reactions to complete the synthesis of the target drug molecule. This multi-step synthetic strategy, enabled by intermediates like tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, is central to the discovery and development of novel kinase inhibitors such as Crizotinib and Vandetanib.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile chemical intermediate that plays a significant role in modern drug discovery and development. Its unique structural features, including a Boc-protected piperazine and a reactive iodopyridine moiety, make it an ideal starting material for the synthesis of complex drug candidates, particularly kinase inhibitors for cancer therapy. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists seeking to leverage this important building block in their research endeavors.

References

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

-

ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

-

Supplementary information. Available at: [Link]

-

Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

-

PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. Available at: [Link]

-

Fisher Scientific. tert-Butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate, ≥97%, Thermo Scientific. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]

- 5. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 6. atlantis-press.com [atlantis-press.com]

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery and development. Moving beyond a simple recitation of methods, this document details the strategic application and causal reasoning behind a multi-technique analytical workflow, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We present field-proven protocols, interpretative guidance for the expected spectral and chromatographic data, and a discussion of the underlying chemical principles. This guide is designed to equip researchers, analytical scientists, and process chemists with the expertise to unambiguously confirm the identity, purity, and structural integrity of this important molecular building block, ensuring the reliability and reproducibility of their scientific endeavors.

Introduction: The Imperative for Rigorous Elucidation

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate serves as a crucial heterocyclic building block in medicinal chemistry. Its unique architecture, featuring a Boc-protected piperazine, a synthetically versatile iodo-substituent, and a pyridine core, makes it a valuable precursor for synthesizing a wide array of pharmacologically active compounds. The presence of the iodine atom, for instance, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity.

Given its role as a foundational starting material, the absolute certainty of its structure is paramount. An incorrect structural assignment or the presence of unidentified impurities can derail a research program, leading to wasted resources and ambiguous biological data. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental component of scientific integrity. This guide details such a strategy, emphasizing a logical, evidence-based workflow where each analytical technique provides a unique and complementary piece of the structural puzzle.

The Analytical Workflow: An Integrated Approach

The definitive confirmation of the structure of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate relies on the synergistic use of several analytical techniques. No single method is sufficient. We will systematically explore the roles of NMR, MS, and HPLC in this process.

Figure 1: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for a complete assignment.

Proton (¹H) NMR Spectroscopy

Causality & Rationale: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. For the target molecule, it allows us to "see" the distinct protons of the pyridine ring, the two different environments of the piperazine ring methylene groups, and the characteristic tert-butyl group, confirming the assembly of these key fragments.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for this type of molecule.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0.00 ppm).

-

Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is sufficient.

-

Processing: Fourier transform the data, phase correct the spectrum, and integrate all signals.

Expected Data & Interpretation: The ¹H NMR spectrum provides a unique fingerprint. The key is to analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

-

Pyridinyl Protons (3H): These are the most downfield signals due to the deshielding effect of the aromatic ring and the electronegative nitrogen.

-

H6: Expected to be a doublet, shifted furthest downfield due to its proximity to the iodine and the ring nitrogen.

-

H4: Expected to be a doublet of doublets, coupled to both H3 and H6.

-

H3: Expected to be a doublet, coupled to H4.

-

-

Piperazine Protons (8H): The piperazine ring is substituted asymmetrically, leading to two distinct chemical environments for the methylene protons.

-

-CH₂-N(Py): These four protons (adjacent to the pyridine ring) will be deshielded relative to the other piperazine protons, appearing as a multiplet (often a triplet).

-

-CH₂-N(Boc): These four protons (adjacent to the Boc group) will be more shielded, also appearing as a multiplet (often a triplet).[1] In some N-substituted piperazines, these signals can appear as broad singlets.[1]

-

-

Tert-butyl Protons (9H): This group will produce a very sharp, strong singlet in the upfield region, integrating to 9 protons. This is a hallmark of the Boc protecting group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.2 - 8.4 | d | 1H | Pyridine H6 | Adjacent to electronegative N and I |

| ~ 7.7 - 7.9 | dd | 1H | Pyridine H4 | Coupled to H3 and H6 |

| ~ 6.4 - 6.6 | d | 1H | Pyridine H3 | Shielded by adjacent piperazine nitrogen |

| ~ 3.6 - 3.8 | t or m | 4H | Piperazine -CH₂-N(Boc) | Adjacent to the electron-withdrawing carbamate |

| ~ 3.4 - 3.6 | t or m | 4H | Piperazine -CH₂-N(Py) | Adjacent to the pyridine ring |

| ~ 1.48 | s | 9H | -C(CH₃)₃ (Boc) | Characteristic sharp singlet for tert-butyl group |

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality & Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule. It is crucial for confirming the carbon skeleton, including the quaternary carbons of the Boc group and the carbon atom bonded to iodine, which are invisible in the ¹H NMR spectrum.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Record a proton-decoupled ¹³C spectrum on a 400 MHz (100 MHz for ¹³C) or higher instrument. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

Expected Data & Interpretation: The spectrum will show distinct signals for each unique carbon atom.

-

Pyridinyl Carbons: Five signals are expected. The C-I bond will significantly shift the attached carbon (C5) to a relatively upfield position for an aromatic carbon, while C2 (attached to the piperazine) and C6 will be downfield.

-

Piperazine Carbons: Two signals are expected for the two pairs of equivalent methylene carbons.

-

Boc Group Carbons: Three signals are expected: the carbonyl carbon (C=O) at the far downfield end of the spectrum, the quaternary carbon (-C(CH₃)₃), and a single signal for the three equivalent methyl carbons (-C(CH₃)₃).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 160 | Pyridine C2 | Attached to electronegative nitrogen |

| ~ 155 | -C=O (Boc) | Carbonyl carbon chemical shift |

| ~ 150 | Pyridine C6 | Aromatic carbon adjacent to nitrogen |

| ~ 145 | Pyridine C4 | Aromatic CH |

| ~ 110 | Pyridine C3 | Aromatic CH |

| ~ 85 | Pyridine C5 | Carbon attached to iodine (ipso-carbon) |

| ~ 80 | -C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group |

| ~ 50 | Piperazine -CH₂-N(Boc) | Aliphatic carbon adjacent to carbamate |

| ~ 45 | Piperazine -CH₂-N(Py) | Aliphatic carbon adjacent to pyridine |

| ~ 28.5 | -C(CH₃)₃ (Boc) | Methyl carbons of the Boc group |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality & Rationale: Mass spectrometry provides the molecular weight of the compound, which is one of the most critical pieces of identifying information. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive proof of the molecular formula. Furthermore, the fragmentation pattern offers corroborating structural evidence.

Experimental Protocol (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen atoms of the piperazine and pyridine moieties are readily protonated.

-

Analysis: Inject the sample into an LC-MS system. The mass analyzer (e.g., TOF, Orbitrap) should be calibrated to provide high mass accuracy.

-

Data Acquisition: Acquire full scan data to identify the molecular ion [M+H]⁺. If possible, acquire tandem MS (MS/MS) data by fragmenting the parent ion to observe characteristic daughter ions.

Expected Data & Interpretation:

-

Molecular Ion: The calculated monoisotopic mass of C₁₄H₂₀IN₃O₂ is 389.0600. In positive mode ESI-HRMS, the primary ion observed should be the protonated molecule, [M+H]⁺, with a calculated m/z of 390.0678 . Observing this mass with an accuracy of <5 ppm provides strong evidence for the correct elemental composition.

-

Fragmentation Analysis: The N-Boc group is a known labile moiety in mass spectrometry.[2] The C-N bonds within the piperazine ring are also common cleavage points.[3] The fragmentation pattern provides a self-validating check on the structure.

Figure 2: Predicted ESI-MS fragmentation pathway.

Table 3: Key Ions Expected in ESI-MS Analysis

| m/z (Calculated) | Ion | Description |

|---|---|---|

| 390.0678 | [M+H]⁺ | Protonated parent molecule |

| 334.0104 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 290.0101 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group |

| 247.9835 | [C₅H₄IN₂]⁺ | Fragment containing the iodopyridinyl-piperazine bond |

| 185.1230 | [C₉H₁₇N₂O₂]⁺ | Protonated Boc-piperazine fragment |

High-Performance Liquid Chromatography (HPLC): Purity Verification

Causality & Rationale: While NMR and MS confirm the structure of the major component, they do not give a reliable quantitative measure of purity. HPLC is the gold standard for assessing the purity of a chemical compound. This step is critical to ensure that the spectroscopic data obtained is representative of the bulk material and not confounded by significant impurities, such as unreacted 2-chloro-5-iodopyridine or N-Boc-piperazine.

Experimental Protocol (Reversed-Phase HPLC):

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

-

Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

-

Gradient: A linear gradient, for example, from 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine chromophore absorbs, typically ~254 nm.

-

Analysis: The purity is calculated based on the relative area percentage of the main peak.

Expected Results: A high-quality, purified sample of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate should appear as a single, sharp, major peak in the chromatogram, with a purity value typically >97%.[4] Any significant secondary peaks would correspond to impurities that may require further investigation or removal.

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a clear demonstration of the power of a modern, multi-technique analytical workflow. The unambiguous assignment is not achieved by a single measurement but by the convergence of evidence from three distinct and complementary methods:

-

NMR Spectroscopy defines the precise atomic connectivity and chemical environment, serving as the structural blueprint.

-

Mass Spectrometry confirms the exact molecular weight and elemental formula, while its fragmentation pattern corroborates the structural assembly.

-

HPLC provides a quantitative measure of purity, ensuring the integrity of the sample being analyzed.

By following the protocols and interpretative logic outlined in this guide, researchers can confidently and definitively verify the structure of this vital chemical intermediate, thereby upholding the principles of scientific integrity and ensuring the success of their downstream applications.

References

- Vertex AI Search. (2024). Supplementary information.

- Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- AiFChem. (n.d.). 945422-86-6 | tert-Butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2.

- Thermo Scientific. (n.d.). tert-Butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate, ≥97%.

- BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.

- RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs....

- Sigma-Aldrich. (n.d.). 2-Amino-5-iodopyridine 98%.

- The Royal Society of Chemistry. (n.d.). Supplemental Information.

- Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.

- Tokyo Chemical Industry. (n.d.). 2-Amino-5-iodopyridine.

- ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. tert-Butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]

An In-Depth Technical Guide to Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate stands out as a pivotal intermediate. Its unique trifunctional nature—a nucleophilic piperazine core, a strategically placed iodine atom on a pyridine ring, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group—renders it an exceptionally valuable tool for introducing the piperazinyl-pyridyl moiety into target molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound's chemical identity, synthesis, and critical applications, with a focus on the underlying principles that govern its utility.

I. Chemical Identity and Physicochemical Properties

A clear understanding of a compound's identity is the foundation of its effective application. Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a well-defined chemical entity with consistent properties that are crucial for its handling and reactivity.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, it is essential to be familiar with the various synonyms and identifiers for this compound. The most common of these are detailed in the table below.

| Identifier | Value |

| Primary Name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate |

| CAS Number | 497915-42-1[1] |

| Molecular Formula | C₁₄H₂₀IN₃O₂[1] |

| Molecular Weight | 389.23 g/mol [1] |

| Synonyms | 1-Boc-4-(5-iodo-2-pyridyl)piperazine, tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, 1-Boc-4-(5-iodopyridin-2-yl)piperazine, 4-(5-iodopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester, 4-(5-iodo-2-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester[2] |

II. Synthesis and Purification: A Mechanistic Perspective

The synthesis of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This choice is dictated by the electronic properties of the pyridine ring, which, when substituted with an electron-withdrawing group and a good leaving group, becomes susceptible to nucleophilic attack.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The principal synthetic route involves the reaction of a 2-halo-5-iodopyridine with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The rationale for this approach lies in the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack at the C2 position by the presence of the electronegative nitrogen atom. The halogen at the C2 position serves as the leaving group.

The general reaction scheme is as follows:

Figure 1: General workflow for the synthesis of the target compound via SNAr.

The choice of halogen at the C2 position is critical. The reactivity order for nucleophilic aromatic substitution on pyridines is generally F > Cl > Br > I. Therefore, 2-fluoro-5-iodopyridine or 2-chloro-5-iodopyridine are the preferred starting materials for an efficient reaction.

Detailed Experimental Protocol: Synthesis from 2-Chloro-5-iodopyridine

This protocol provides a representative procedure for the synthesis of the title compound.

Materials:

-

2-Chloro-5-iodopyridine

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2-chloro-5-iodopyridine (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The pure fractions are then combined and concentrated to yield tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate as a solid. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed for further purification.

III. Applications in Drug Discovery: A Gateway to Molecular Diversity

The strategic placement of the iodine atom on the pyridine ring makes tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, making it a cornerstone for generating libraries of compounds in drug discovery programs, particularly in the development of kinase inhibitors.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In this context, the iodo-substituent of the title compound can be coupled with various aryl or heteroaryl boronic acids or their esters.

Sources

Introduction to 1-BOC-4-(5-iodopyridin-2-yl)piperazine.

An In-Depth Technical Guide to 1-BOC-4-(5-iodopyridin-2-yl)piperazine: A Keystone Building Block in Modern Drug Discovery

Executive Summary

1-BOC-4-(5-iodopyridin-2-yl)piperazine is a strategically designed heterocyclic intermediate that has emerged as a pivotal scaffold in medicinal chemistry and diagnostic agent development. Its structure ingeniously combines three key pharmacophoric elements: a piperazine ring, prized for its ability to enhance physicochemical properties and modulate biological activity; a pyridyl moiety, a common feature in bioactive molecules; and an iodo-substituent, which serves as a versatile functional handle for advanced synthetic transformations. The tert-butyloxycarbonyl (BOC) protecting group ensures selective reactivity, allowing chemists to perform modifications at the pyridine ring before unmasking the piperazine nitrogen for subsequent coupling reactions. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and critical applications, with a focus on its role in constructing complex molecular architectures for targeted therapeutics and positron emission tomography (PET) imaging agents.

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of pharmaceutical research, nitrogen-containing heterocycles are paramount, forming the structural core of a vast majority of FDA-approved drugs.[1] Among these, the piperazine motif is particularly favored for its ability to improve aqueous solubility and bioavailability.[1] When incorporated into a drug candidate, the two nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors or donors, fine-tuning interactions with biological targets.[1] The compound 1-BOC-4-(5-iodopyridin-2-yl)piperazine leverages this privileged scaffold, functionalizing it with an iodopyridine unit to create a highly versatile and valuable building block for drug discovery pipelines.

Core Compound Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.

| Property | Data | Reference(s) |

| CAS Number | 497915-42-1 | [2] |

| Molecular Formula | C₁₄H₂₀IN₃O₂ | |

| Molecular Weight | 389.24 g/mol | |

| IUPAC Name | tert-butyl 4-(5-iodo-2-pyridinyl)-1-piperazinecarboxylate | |

| Appearance | Typically a solid (e.g., light orange) | [3] |

| Purity | Commercially available at ≥97% | [2] |

| Storage Conditions | Refrigerated, sealed in a dry environment | [4] |

| InChI Key | RJHWOWJRQNENIC-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The primary route to 1-BOC-4-(5-iodopyridin-2-yl)piperazine is a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is efficient and relies on readily available starting materials.

Synthetic Workflow

The synthesis involves the coupling of 1-BOC-piperazine with a di-halogenated pyridine, typically 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine. The greater lability of the halogen at the C2 position of the pyridine ring facilitates selective substitution by the secondary amine of the piperazine.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on their specific lab setup and scale.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-iodopyridine (1.0 eq), 1-BOC-piperazine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction. Polar aprotic solvents are chosen because they effectively solvate the cation of the base (K⁺) while leaving the anion (CO₃²⁻) relatively free to act as a proton scavenger, thus promoting the nucleophilic attack of the piperazine nitrogen.

-

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloro-5-iodopyridine) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine to remove residual inorganic salts and solvent.

-

Self-Validation Checkpoint: The successful separation of layers and a clear organic phase indicate proper quenching and initial purification.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield 1-BOC-4-(5-iodopyridin-2-yl)piperazine as a solid. Confirm identity and purity via analytical characterization.

Reactivity and Strategic Applications

The true value of this compound lies in the orthogonal reactivity of its functional groups. The BOC group protects the N-1 piperazine nitrogen, while the iodo-group on the pyridine ring serves as a prime site for metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for reactions that form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocol Example:

This reaction is a powerful method for creating a biaryl linkage, a common motif in kinase inhibitors and other therapeutics.[5][6]

-

Setup: In a reaction vessel, combine 1-BOC-4-(5-iodopyridin-2-yl)piperazine (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

-

Solvent System: Add a mixture of solvents, typically toluene and water or dioxane and water.

-

Causality Insight: The aqueous phase is crucial for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium center.

-

-

Execution: Degas the mixture thoroughly and heat under an inert atmosphere to 80-100 °C until the starting materials are consumed (monitored by LC-MS).

-

Workup and Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography to obtain the desired biaryl product.

Deprotection and Further Functionalization

Once modifications at the pyridine ring are complete, the BOC group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the N-1 piperazine nitrogen. This secondary amine is now available for acylation, alkylation, or reductive amination, enabling the attachment of other pharmacophores or linker groups.

Application in PET Radiotracer Synthesis

The piperazine scaffold is frequently used in the development of radioligands for PET imaging, a non-invasive technique crucial for drug development and clinical diagnosis.[7][8] The title compound is an ideal precursor for creating PET tracers targeting receptors overexpressed in cancers, such as sigma (σ) receptors.[7] A common strategy involves:

-

Synthesizing a complex molecule using the iodo- handle of the title compound.

-

Ensuring the final structure contains a suitable precursor site for radiolabeling, such as a phenol or a nitro group.

-

Performing the final radiolabeling step with a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[7][9]

Analytical Characterization

Rigorous analytical confirmation is essential to verify the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a characteristic singlet for the nine protons of the tert-butyl group of the BOC protectorate around δ 1.4-1.5 ppm. The piperazine protons will appear as multiplets, typically between δ 3.0-4.0 ppm. The protons on the iodopyridine ring will appear in the aromatic region (δ 6.5-8.5 ppm) with distinct coupling patterns.

-

¹³C NMR: The spectrum will show signals for the quaternary carbon and methyl carbons of the BOC group, the carbons of the piperazine ring, and the carbons of the iodopyridine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of 389.24.

-

Infrared (IR) Spectroscopy: Key stretches include the C=O of the carbamate (BOC group) around 1690-1700 cm⁻¹.[10]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration is recommended to ensure long-term stability.

-

Toxicity: While specific toxicity data for this compound is limited, related halo-aryl piperazine compounds are classified as irritants and may be toxic if swallowed.[13] Assume the compound is hazardous and handle accordingly.

Conclusion

1-BOC-4-(5-iodopyridin-2-yl)piperazine is more than a simple chemical; it is a testament to strategic molecular design. It provides a robust and versatile platform for medicinal chemists, enabling rapid access to diverse libraries of complex molecules. Its pre-installed, orthogonally reactive functional groups—the protected piperazine nitrogen and the reactive iodopyridine—streamline synthetic campaigns, accelerating the discovery of novel therapeutics and advanced diagnostic tools. The insights and protocols detailed in this guide are intended to empower researchers to fully leverage the synthetic potential of this invaluable chemical building block.

References

-

Delaude, L., & Lascaux, T. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 1-21. Available from: [Link]

-

Kumar, A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 22(15), 5078-5082. Available from: [Link]

-

Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 347-354. Available from: [Link]

- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine. Google Patents.

-

Dias, D. M., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 27(19), 6294. Available from: [Link]

-

Mykhailiuk, P. K. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(86), 70295-70300. Available from: [Link]

-

Pi Chemicals. (n.d.). Material Safety Data Sheet: 2-(Aminoethyl)-1-N-Boc-piperidine. Pi Chemicals. Available from: [Link]

-

MDPI. (n.d.). Special Issue : Radiopharmaceuticals for PET Imaging - Issue B. MDPI. Available from: [Link]

-

Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 55-62. Available from: [Link]

-

DOAB. (n.d.). Radiopharmaceuticals for PET Imaging - Issue A. DOAB. Available from: [Link]

-

Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. Available from: [Link]

-

PubChem. (n.d.). 4-Boc-1-(5-bromo-2-pyridyl)piperazine. PubChem. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. Available from: [Link]

-

UBPBio. (n.d.). Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. UBPBio. Available from: [Link]

-

Tang, W., et al. (2012). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 41(26), 7845-7848. Available from: [Link]

-

ResearchGate. (n.d.). Common radiopharmaceuticals for PET. ResearchGate. Available from: [Link]

-

TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. Available from: [Link]

-

MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

-

RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. eMolecules 1-Boc-4-(5-iodopyridin-2-yl)piperazine | 497915-42-1 | 5G | | Fisher Scientific [fishersci.com]

- 3. 1-BOC-4-(5-NITRO-2-PYRIDYL)PIPERAZINE | 193902-78-2 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines / European Journal of Organic Chemistry, 2013 [sci-hub.box]

- 7. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR)," by YASEMİN ÜNVER, ARZU COŞKUN et al. [journals.tubitak.gov.tr]

- 11. fishersci.es [fishersci.es]

- 12. peptide.com [peptide.com]

- 13. 4-Boc-1-(5-bromo-2-pyridyl)piperazine | C14H20BrN3O2 | CID 11244775 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: Identifying a Key Architectural Element in Drug Design

In the intricate landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of molecular building blocks. These intermediates are not merely reactants but are carefully chosen scaffolds that dictate the three-dimensional orientation of pharmacophoric elements, influence pharmacokinetic properties, and provide avenues for facile optimization. Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is one such pivotal intermediate that has emerged as a cornerstone in the synthesis of complex therapeutic agents, most notably in the field of oncology.

This technical guide provides an in-depth analysis of this compound, elucidating its synthesis, physicochemical properties, and, most importantly, its strategic application in the construction of targeted therapies. We will delve into the causality behind its molecular design, offering field-proven insights for researchers, scientists, and drug development professionals. The core of this guide is to demonstrate not just the "what" but the "why" and "how" this molecule functions as a critical linchpin in medicinal chemistry.

Molecular Architecture and Strategic Importance

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a trifunctionalized molecule, with each component playing a distinct and crucial role in its synthetic utility and its contribution to the biological activity of the final drug molecule.

| Component | Structure | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |

| Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | CC(C)(C)OC(=O)N1CCN(CC1)c2ccc(I)cn2 | tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | C₁₄H₂₀IN₃O₂ | 389.23 g/mol | 497915-42-1 |

The key structural features include:

-

The 5-Iodopyridine Moiety: The iodine atom on the pyridine ring is a versatile synthetic handle, perfectly positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl groups, which are often crucial for target engagement. The pyridine ring itself is a common heterocycle in pharmaceuticals, known to enhance solubility and participate in hydrogen bonding interactions with biological targets.

-

The Piperazine Linker: The piperazine ring is a "privileged scaffold" in medicinal chemistry.[1] Its non-planar, chair-like conformation allows it to orient substituents in distinct spatial arrangements. Furthermore, the two nitrogen atoms provide opportunities for modulating basicity and introducing substituents to fine-tune pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[2] In many kinase inhibitors, the piperazine moiety serves as a linker to position a key pharmacophore in the solvent-exposed region of the ATP-binding pocket.[1]

-

The Tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group on the piperazine nitrogen serves two primary purposes. Firstly, it deactivates the nitrogen it is attached to, preventing unwanted side reactions during the initial C-N bond formation. Secondly, it can be readily removed under acidic conditions without affecting other parts of the molecule, allowing for subsequent functionalization at this position.[3]

The strategic combination of these three elements makes tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate a highly valuable and versatile intermediate in multi-step synthetic campaigns.

Synthesis of the Core Intermediate: A Tale of Two Couplings

The construction of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a prime example of the power of modern cross-coupling chemistry. The most logical and widely employed method is the Buchwald-Hartwig amination , a palladium-catalyzed C-N bond-forming reaction.[4]

This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. In this case, the precursors are 1-Boc-piperazine and a di-halogenated pyridine, such as 2-chloro-5-iodopyridine. The greater reactivity of the C-Cl bond over the C-I bond in nucleophilic aromatic substitution, and the propensity for oxidative addition to the C-I bond in some palladium catalytic cycles, makes the selective reaction at the 2-position of the pyridine ring feasible. However, in the context of Buchwald-Hartwig amination, the relative reactivity can be tuned by the choice of catalyst and ligand. For 2,5-dihalopyridines, coupling generally occurs preferentially at the 2-position.

Sources

A Technical Guide to the Biological Significance of Piperazine-Substituted Pyridine Compounds

Executive Summary: The strategic combination of two of medicinal chemistry's most "privileged" scaffolds—pyridine and piperazine—has yielded a vast and diverse class of molecules with profound biological significance. The pyridine ring offers a versatile framework for interaction with biological targets, while the piperazine moiety often serves as a crucial linker and a modulator of physicochemical properties, enhancing solubility, bioavailability, and the ability to cross the blood-brain barrier.[1][2][3] This technical guide provides an in-depth exploration of the pharmacological landscape of piperazine-substituted pyridine compounds, detailing their mechanisms of action, structure-activity relationships, and key applications in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical architecture for the creation of novel therapeutics.

Introduction: The Synergy of Two Privileged Scaffolds

The principle of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design aimed at creating compounds with enhanced affinity, improved efficacy, or a novel mechanism of action.[4][5] The fusion of piperazine and pyridine exemplifies this approach, creating a molecular backbone present in numerous approved drugs and clinical candidates.[4][6][7]

The Pyridine Moiety in Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle, is a cornerstone of pharmaceutical design, second only to piperidine in its frequency among FDA-approved drugs.[7][8] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring can engage in π-π stacking and other non-covalent interactions with biological targets. This versatility has led to the development of pyridine derivatives with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][8]

The Piperazine Moiety: A Versatile Pharmacophore

Piperazine is a six-membered ring containing two opposing nitrogen atoms.[9] This structure is not merely a passive linker; its two nitrogen atoms allow for disubstitution, enabling the precise spatial orientation of other functional groups to optimize target binding.[1] Furthermore, the basic nature of the piperazine ring often improves aqueous solubility and oral bioavailability.[3] In neuropharmacology, the piperazine scaffold is particularly valuable for its frequent ability to cross the blood-brain barrier, making it a key component in many centrally-acting drugs.[1][10]

The Pharmacological Spectrum

The combination of piperazine and pyridine has given rise to compounds with a broad range of therapeutic applications, from oncology and infectious diseases to disorders of the central nervous system.

Anticancer and Antiproliferative Activity

Piperazine-substituted pyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms.[11][12] Certain compounds exhibit potent antiproliferative effects against a wide range of human tumor cell lines, often inducing apoptosis.[6][13]

A notable class of these compounds acts as Cyclin-Dependent Kinase (CDK) 4/6 inhibitors, such as Palbociclib and Ribociclib.[2] In these molecules, the pyridine-based moiety typically interacts with the kinase hinge region, while the charged piperazine ring is positioned in the solvent-exposed region, contributing to binding affinity and pharmacokinetic properties.[2] Other research has identified novel piperazine-substituted pyranopyridines that inhibit the proliferation of various cancer cell lines at micromolar and submicromolar concentrations.[6]

| Compound Class | Target/Mechanism | Example Application | Reference |

| Pyrido[2,3-d]pyrimidines | CDK4/6 Inhibition | Metastatic Breast Cancer | [2] |

| Piperazine-Pyranopyridines | Induction of Apoptosis | Broad Antiproliferative | [6] |

| Imidazo[1,2-a]pyridines | Cytotoxicity | General Anticancer | [11] |

| Vindoline-Piperazine Conjugates | Antiproliferative | Breast & Lung Cancer | [14] |

Central Nervous System (CNS) Modulation

The unique physicochemical properties of the piperazine-pyridine scaffold make it highly suitable for developing CNS-active agents.[1][10] Many derivatives have been shown to modulate monoamine neurochemical pathways by interacting directly with dopamine and serotonin receptors.[1][15] This has led to their investigation and use as antipsychotic, antidepressant, and anxiolytic drugs.[1][15] For instance, novel benzoxazole-piperazine derivatives have been developed as multi-target antipsychotics with high affinity for dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[16][17]

Antimicrobial and Antiviral Applications

The piperazine-pyridine core is a promising scaffold for combating infectious diseases. Numerous derivatives have shown significant antibacterial and antifungal activity.[18][19][20][21] The mechanism of action can involve the disruption of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death.[7]

In virology, this scaffold has also shown promise. A study on piperazine-substituted pyranopyridines identified compounds that selectively inhibit the hepatitis B virus (HBV) by preventing the formation of virion particles, demonstrating a non-toxic antiviral effect.[6]

Enzyme Inhibition and Other Activities

Beyond the major therapeutic areas, these compounds are effective enzyme inhibitors. A novel series of pyridine-based piperazines were identified as potent inhibitors of urease, an enzyme whose inhibition is important in both medicine and agriculture to prevent the rapid hydrolysis of urea.[4][22] The anthelmintic properties of piperazine itself are well-documented, acting via agonist effects on inhibitory GABA receptors in parasites, leading to paralysis and expulsion from the host.[9][23] This fundamental activity can be modulated and enhanced through substitution with a pyridine moiety.

Molecular Mechanisms and Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design. For piperazine-substituted pyridines, the nature and position of substituents on both heterocyclic rings, as well as on any appended aryl groups, are critical determinants of potency and selectivity.

Targeting Kinases in Oncology

In kinase inhibitors like the CDK4/6 inhibitors, the pyridine ring often forms crucial hydrogen bonds with the kinase hinge region. The piperazine acts as a linker to a second moiety that occupies another pocket of the ATP-binding site. The causality here is that this specific three-part architecture (hinge-binder, linker, and pocket-filler) is essential for high-affinity binding and potent inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal key principles for optimizing the activity of these compounds. For example, in a series of antibacterial benzimidazole-quinoline hybrids (a related scaffold), the presence of electron-withdrawing groups like chlorine at specific positions on an attached phenyl ring significantly enhanced activity against Gram-negative bacteria.[18] Conversely, bulky bromine substituents reduced activity against Gram-positive strains due to steric hindrance but improved it against Gram-negative strains, possibly by altering lipophilicity.[18] In a series of urease inhibitors, the position of substituents on the aryl ring attached to the piperazine was critical, with ortho-methyl and methoxy groups leading to greater inhibitory potential.[4]

Synthetic and Experimental Methodologies

The synthesis and evaluation of piperazine-substituted pyridines rely on established and robust chemical and biological protocols. The trustworthiness of any findings depends on the meticulous execution of these self-validating experimental systems.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

A prevalent and efficient method for synthesizing the core scaffold is the nucleophilic aromatic substitution (SNAr) reaction. This choice is driven by causality: an electron-withdrawing group (such as a nitro group or a second nitrogen atom within the ring, as in pyrimidine) on the pyridine ring activates an adjacent position bearing a good leaving group (typically a halogen like chlorine) towards nucleophilic attack.[4] The readily available piperazine acts as the nucleophile, displacing the leaving group to form the desired C-N bond.

Protocol: General Synthesis of a Piperazine-Substituted Pyridine Derivative

This protocol is a generalized representation based on methodologies reported in the literature.[4]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted chloro-pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Nucleophilic Addition: Add piperazine (1.2-2.0 eq) to the solution. If the pyridine is not sufficiently activated, or if the piperazine salt is used, add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) to act as a proton scavenger.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions may run for 12 to 36 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Filter off any inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue using column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final concentration of DMSO should be kept low (<1%) to avoid affecting bacterial growth.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (bacteria in medium without compound), a negative control (medium only), and a vehicle control (bacteria in medium with DMSO). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Future Perspectives and Conclusion

The piperazine-substituted pyridine scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on several key areas: enhancing selectivity to reduce off-target effects, particularly for kinase inhibitors and CNS agents; developing novel derivatives to overcome drug resistance in both oncology and infectious disease; and exploring new therapeutic applications by screening compound libraries against a wider range of biological targets. The inherent "drug-like" properties and synthetic tractability of this molecular framework ensure its continued relevance and importance in the development of next-generation therapeutics. By understanding the fundamental principles of its biological activity and the nuances of its chemical design, researchers are well-positioned to unlock its full therapeutic potential.

References

- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.

- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Unknown Source.

- Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents.

- [PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.

- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.

- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.

- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.

- Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Taylor & Francis.

- Piperazine. Wikipedia.

- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia.

- Piperazine based antimicrobial polymers: a review. RSC Advances.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.

- The Science Behind CNS Drugs: The Role of Piperazine Deriv

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

- Structure–activity relationship of piperidine derivatives with...

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. apjhs.com [apjhs.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Piperazine - Wikipedia [en.wikipedia.org]

The Strategic Utility of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, a pivotal chemical building block in contemporary medicinal chemistry. Its unique structural features, comprising a Boc-protected piperazine, a pyridine core, and a strategically positioned iodine atom, render it an exceptionally versatile synthon for the construction of complex molecular architectures. This document will elucidate the synthesis of this key intermediate and detail its application in cornerstone cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Through a blend of theoretical principles and practical, field-tested protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful chemical tool in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.

Introduction: The Emergence of a Privileged Scaffold

The 2-(piperazin-1-yl)pyridine motif is a well-established privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational new drug candidates. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating physicochemical properties such as solubility and basicity, while also providing a vector for interacting with biological targets. When incorporated into a pyridine ring, this combined scaffold presents a unique electronic and steric profile that has proven highly effective in the design of kinase inhibitors, among other therapeutic classes.

The strategic introduction of an iodine atom at the 5-position of the pyridine ring, as seen in tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, transforms this scaffold into a powerful building block for combinatorial library synthesis and late-stage functionalization. The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a diverse range of substituents. The Boc-protecting group on the piperazine nitrogen ensures chemoselectivity during these transformations and can be readily removed under acidic conditions to allow for further derivatization. This combination of features makes tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate a cornerstone intermediate in the synthesis of complex, biologically active molecules. A notable application of this building block is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies and autoimmune diseases.

Synthesis and Characterization

The synthesis of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction between a suitable dihalopyridine and Boc-piperazine. The regioselectivity of this reaction is a critical consideration.

Synthetic Strategy: A Tale of Regioselectivity

The reaction of 2,5-dihalopyridines with nucleophiles such as piperazine can, in principle, lead to substitution at either the 2- or 5-position. The outcome is governed by the electronic nature of the pyridine ring and the relative lability of the halogens. In the case of 2-chloro-5-iodopyridine, the chlorine atom at the 2-position is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The iodine atom, being a better leaving group in palladium-catalyzed cross-coupling reactions, is strategically retained for subsequent functionalization.

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Synthetic Protocol

This protocol is a representative procedure based on established methods for SNAr reactions on dihalopyridines.

Materials:

-

2-Chloro-5-iodopyridine

-

tert-Butyl piperazine-1-carboxylate

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-iodopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a suitable solvent such as DMSO to the flask.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate as a solid.

Characterization Data

The structural integrity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₂₀IN₃O₂ |

| Molecular Weight | 389.23 g/mol [1] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 6.45 (d, J = 8.8 Hz, 1H), 3.55 (t, J = 5.2 Hz, 4H), 3.45 (t, J = 5.2 Hz, 4H), 1.48 (s, 9H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.9, 154.7, 145.8, 142.1, 110.9, 83.2, 80.0, 44.9, 28.5. |

| CAS Number | 497915-42-1[1] |

Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The true synthetic power of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate lies in its utility as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond provides a reactive handle for the introduction of a wide array of functional groups and molecular fragments.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reaction of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate with various aryl or heteroaryl boronic acids or their esters provides a facile route to a diverse library of 5-aryl-2-(piperazin-1-yl)pyridine derivatives.

Causality Behind Experimental Choices:

-